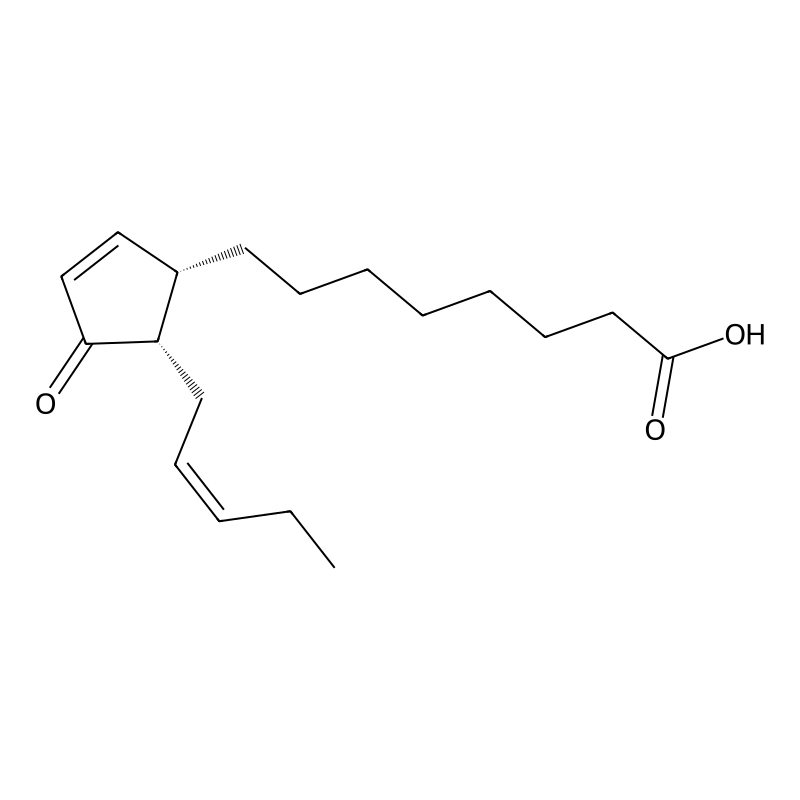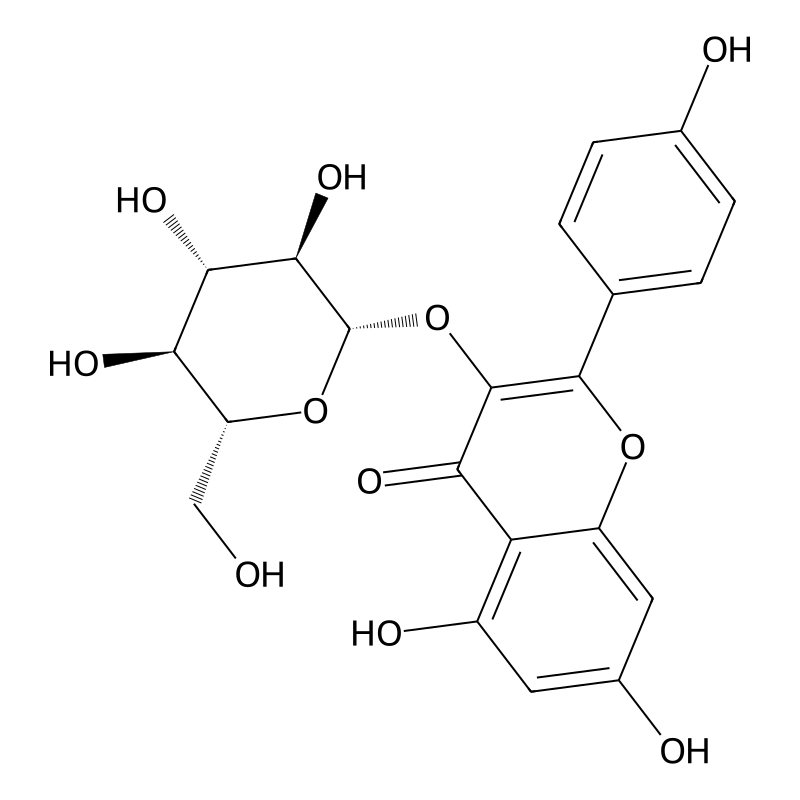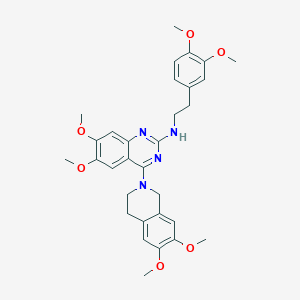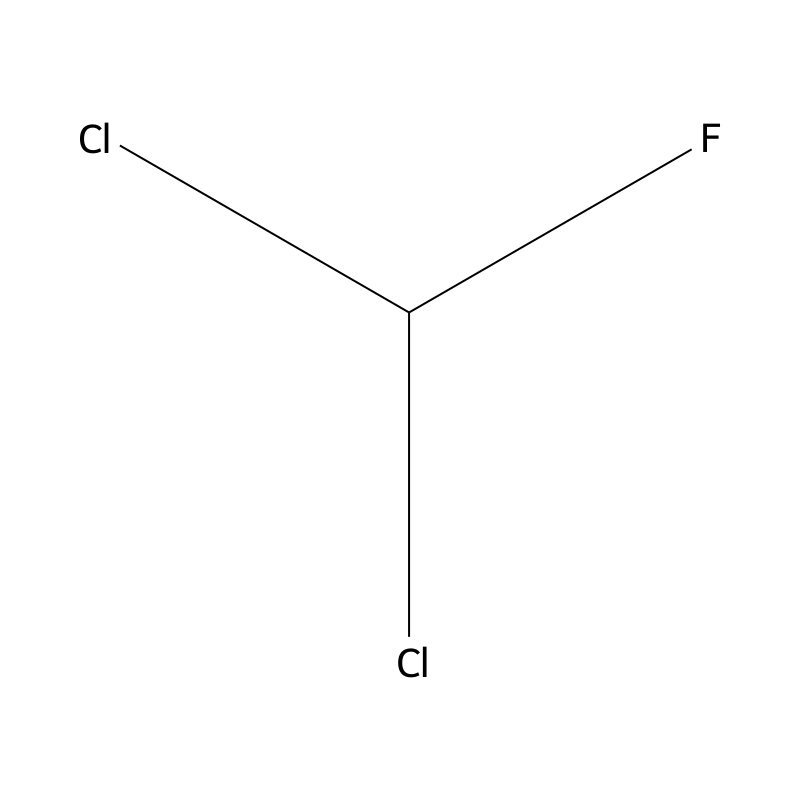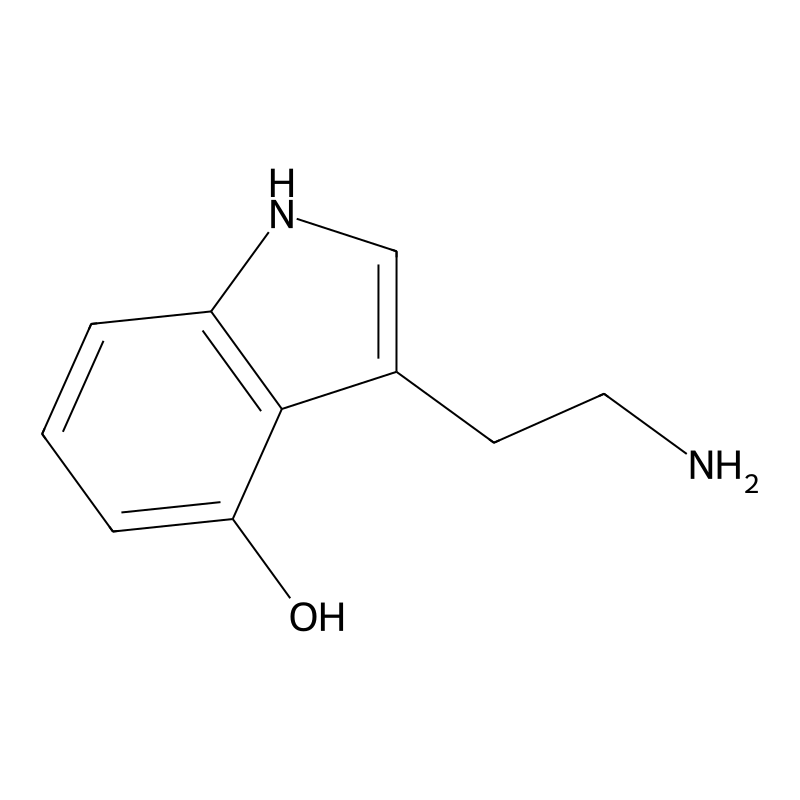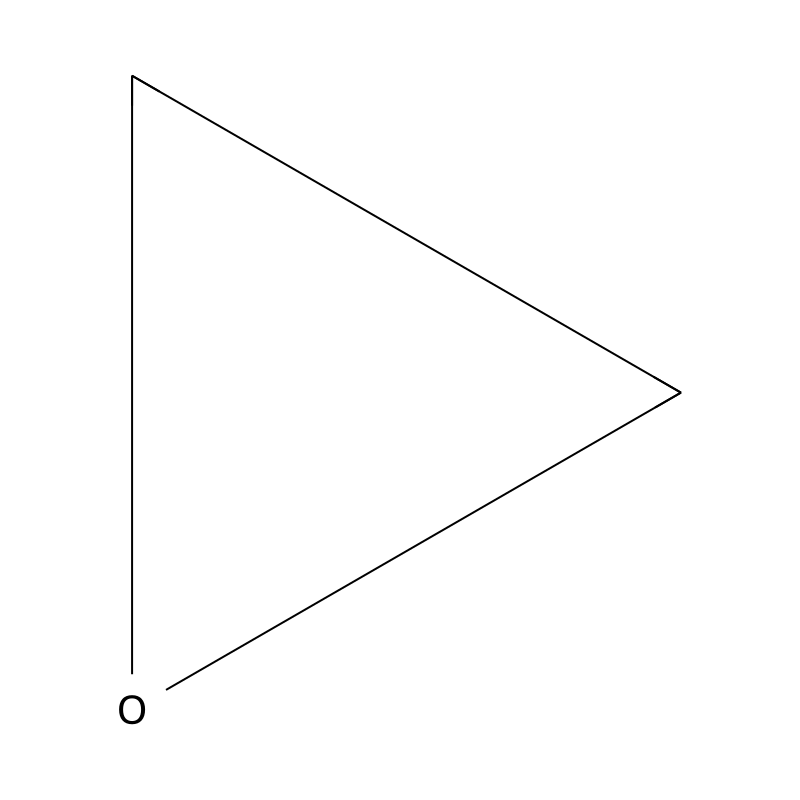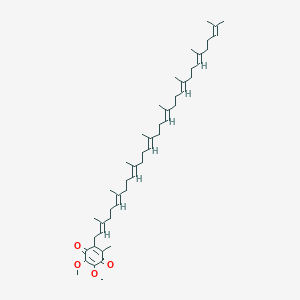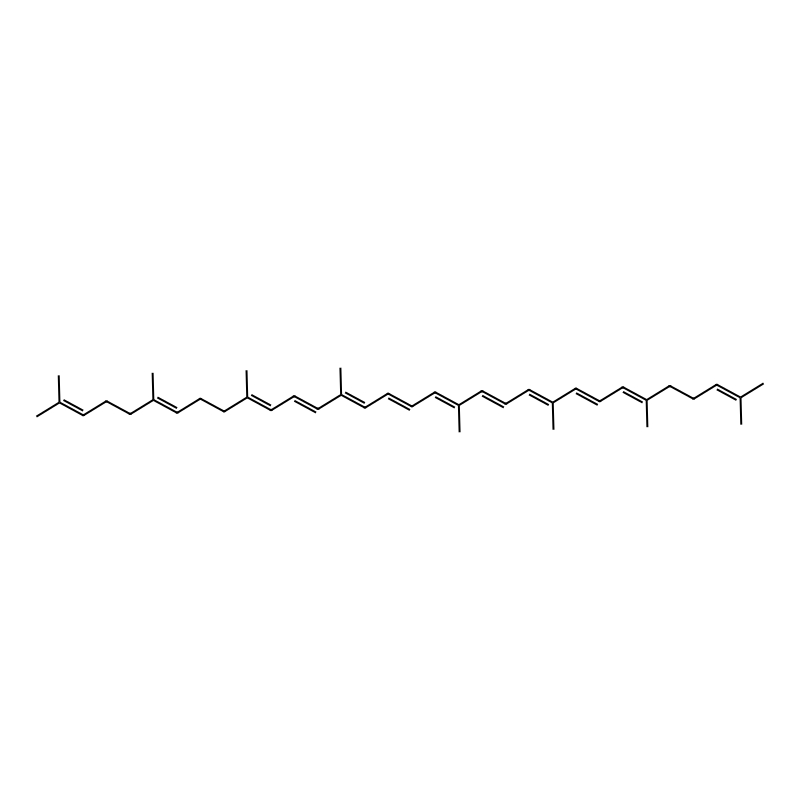1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride
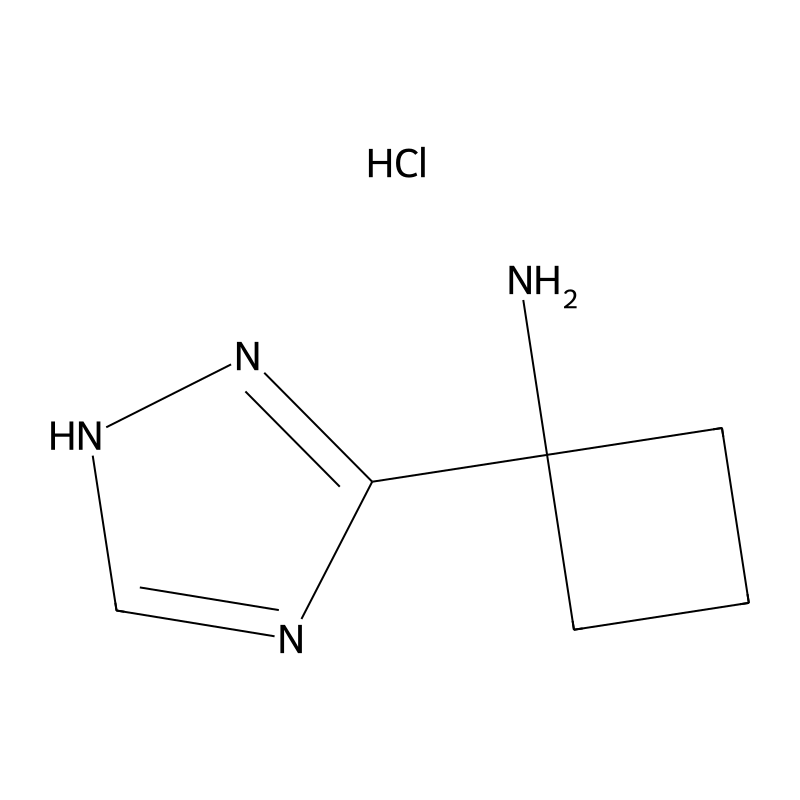
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Organic synthesis: The triazole ring is a common functional group in pharmaceuticals and other organic molecules. Researchers might study 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride as a building block for more complex molecules with desired properties [].
- Material science: Triazole rings can be found in some polymers and other materials. The cyclobutane ring can also influence material properties. Researchers might explore this molecule's potential applications in material science [].
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride is a compound characterized by its unique structural features, which include a cyclobutane ring and a triazole moiety. This compound has garnered interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals. The molecular formula for this compound is C₆H₈ClN₄, with a molecular weight of approximately 176.65 g/mol .
The chemical behavior of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride can be explored through various reactions typical of amines and triazoles. Notably, this compound may participate in:
- Nucleophilic substitutions: The amine group can act as a nucleophile in reactions with electrophiles.
- Formation of salts: As a hydrochloride, it can form salts with various acids.
- Cyclization reactions: The triazole ring may undergo transformations under specific conditions, leading to derivatives.
These reactions are essential for synthesizing more complex molecules or modifying the compound for enhanced properties.
Research indicates that compounds containing triazole rings often exhibit significant biological activities, including:
- Antifungal properties: Many triazole derivatives are known for their effectiveness against fungal infections.
- Antibacterial effects: Some studies suggest that this compound may possess antibacterial activity, although specific data on 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride is limited.
- Potential anticancer activity: Triazole-containing compounds have shown promise in cancer research, and further studies could elucidate similar effects for this compound.
The synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride typically involves:
- Formation of the triazole ring: This can be achieved through the reaction of appropriate hydrazines with carbonyl compounds.
- Cyclobutane incorporation: The cyclobutane moiety can be introduced via cyclization reactions or by using cyclobutane derivatives as starting materials.
- Hydrochloride salt formation: The final product can be converted to its hydrochloride form by reacting with hydrochloric acid.
These methods highlight the versatility in synthesizing this compound from readily available precursors .
The applications of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride are diverse:
- Pharmaceuticals: Its antifungal and antibacterial properties make it a candidate for drug development.
- Agricultural chemicals: The compound may find use in developing fungicides or pesticides due to its biological activity.
Research into its specific applications continues to expand as new data emerges regarding its efficacy and safety.
Interaction studies are crucial for understanding how 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride interacts with biological systems. These studies typically focus on:
- Binding affinity to target proteins: Determining how well the compound binds to specific enzymes or receptors can provide insights into its mechanism of action.
- Synergistic effects with other compounds: Investigating how this compound interacts with existing drugs may reveal potential combinations for enhanced therapeutic effects.
Such studies are essential for advancing the compound's development in medicinal chemistry.
Several compounds share structural similarities with 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | C₇H₁₄ClN₄ | Contains an additional methyl group |
| 3-Cyclobutyltriazole | C₇H₈N₄ | Lacks the amine functionality |
| 5-(Triazolyl)methylcyclobutane | C₇H₉N₃ | Different substitution pattern on the triazole |
These compounds illustrate the diversity within the triazole-cyclobutane family while highlighting the unique structural aspects and potential applications of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride. Each compound's distinct features contribute to varied biological activities and applications in research and industry.
